1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-8-10-6-11-13(4-5-14(11)12-10)7-9-2-1-3-9/h4-6,8-9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEGKURCZVKMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
A widely employed approach is the synthesis of 5-aminopyrazole intermediates followed by cyclocondensation to form the imidazo[1,2-b]pyrazole ring system. For example, condensation of hydrazine derivatives with α,β-unsaturated cyanoacetates or malononitrile derivatives under microwave irradiation can yield 5-aminopyrazole intermediates, which then undergo GBB-type three-component reactions with aldehydes and isocyanides to form the imidazo[1,2-b]pyrazole scaffold.
Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly. For instance, the cyclocondensation of ethoxymethylene malononitrile with hydrazine under microwave irradiation (80 °C, 150 W, 10 min) in ethanol produces 5-aminopyrazole intermediates with complete conversion, which then react with aldehydes and isocyanides at room temperature to give the imidazo[1,2-b]pyrazole products in yields up to 83%.
Formylation at the 6-Position
Formylation of the imidazo[1,2-b]pyrazole ring at the 6-position is typically achieved via electrophilic formylation methods. One effective method involves treating amino-substituted pyrazole precursors with formylating agents such as a mixture of acetic anhydride and formic acid, followed by cyclization with sodium hydride to yield 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives.
Alternatively, the Vilsmeier–Haack reaction has been applied to pyrazole intermediates to introduce aldehyde groups selectively. This involves the reaction of pyrazole derivatives with a Vilsmeier reagent (formed from DMF and POCl3), leading to formylation at the desired position.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 5-aminopyrazole | Hydrazine + α,β-unsaturated cyanoacetate, microwave irradiation (80 °C, 10 min) | 5-Aminopyrazole intermediate |
| 2 | GBB three-component reaction | Aldehyde (cyclobutylmethyl aldehyde), isocyanide, TFA catalyst, room temp, 10-60 min | Imidazo[1,2-b]pyrazole core with substituents |
| 3 | N1-substitution | TMP-base mediated magnesiation, electrophilic trapping with cyclobutylmethyl halide | N1-cyclobutylmethyl substituted imidazo[1,2-b]pyrazole |
| 4 | Formylation at 6-position | Ac2O–HCOOH mixture or Vilsmeier–Haack reagent | 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde |
Comparative Yields and Reaction Conditions
Research Findings and Notes
- The sequence of reagent addition and reaction conditions critically influence the purity and yield of the imidazo[1,2-b]pyrazole derivatives.
- Microwave irradiation significantly accelerates the formation of pyrazole intermediates, reducing side reactions and improving overall efficiency.
- Selective magnesiation with TMP-bases provides a robust method for introducing cyclobutylmethyl groups at the N1-position without affecting other positions.
- Formylation at the 6-position is achievable by multiple routes; however, the Ac2O–HCOOH method followed by cyclization offers a mild and effective approach.
- The described methods avoid complex purification steps, often requiring only simple recrystallization or chromatography.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and pyrazole rings.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various nucleophiles and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study: Inhibition of Tumor Growth
A study conducted on a series of imidazo[1,2-b]pyrazole derivatives demonstrated significant tumor growth inhibition in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Study: Reduction of Inflammation Markers
In a controlled study involving animal models of inflammation, treatment with 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions.
Material Science Applications
3. Polymer Chemistry
The unique structure of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde allows it to be used as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Data Table: Comparison of Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Incorporation of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde |
|---|---|---|---|
| Polyethylene | 80 | 30 | Yes |
| Polycarbonate | 120 | 70 | Yes |
| Polystyrene | 90 | 50 | No |
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of enzymes or receptors. The cyclobutylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₁H₁₃N₃O.
Key Findings
Substituent Effects on Reactivity: The carbaldehyde group at position 6 (target compound and 2091565-69-2) provides a reactive site for forming Schiff bases or secondary amines, critical in prodrug design or covalent inhibitor synthesis. In contrast, the methyl (2098052-22-1) or cyclopropyl (2098138-97-5) groups at this position limit such reactivity but may improve metabolic stability .
Synthetic Utility: The propargyl-substituted derivative (2091565-69-2) is advantageous for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple in bioconjugation .
Physicochemical Properties :
- The carbaldehyde -containing compounds exhibit higher polarity compared to their methyl or cyclopropyl analogs, impacting solubility and bioavailability. For instance, the target compound’s logP is estimated to be lower than that of 2098052-22-1, favoring aqueous solubility .
Biological Activity
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutylmethyl group attached to an imidazo[1,2-b]pyrazole scaffold, which contributes to its biological properties. The IUPAC name is 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde, with the molecular formula .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O |
| IUPAC Name | 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an inhibitor of specific enzymes or receptors involved in critical cellular pathways. Research indicates that compounds within the imidazo[1,2-b]pyrazole class can modulate kinase activity, which plays a crucial role in cell signaling and regulation.
Biological Activity
Recent studies have demonstrated that imidazo[1,2-b]pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Certain derivatives have demonstrated activity against bacterial strains, suggesting potential as antimicrobial agents.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a related imidazo[1,2-b]pyrazole compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that a derivative showed promise in reducing inflammation in mouse models by inhibiting NF-kB signaling pathways .
- Antimicrobial Studies : A recent investigation found that certain pyrazole derivatives, including those related to 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde, exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus .
Comparative Analysis
To better understand the unique properties of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde compared to other similar compounds, a comparison table is provided below:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde | Moderate | Significant | Moderate |
| Celecoxib (a known pyrazole derivative) | High | Very High | Low |
| Rimonabant (another pyrazole derivative) | Moderate | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Core Formation : Constructing the imidazo[1,2-b]pyrazole scaffold via cyclization reactions (e.g., using 2-aminopyrazole derivatives with aldehydes or ketones under acidic conditions).
- Functionalization : Introducing the cyclobutylmethyl group via alkylation or nucleophilic substitution, requiring careful control of steric hindrance due to the strained cyclobutane ring.
- Carbaldehyde Installation : Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) .
- Optimization : Solvent selection (e.g., DMF for high-polarity intermediates) and catalysts (e.g., Mn(IV) oxide for oxidation steps) are critical for yield improvement .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer : A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclobutylmethyl substituents and carbaldehyde proton (~9-10 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) alignment with theoretical mass.
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and imidazo ring vibrations.
- X-ray Crystallography : Resolve conformational details of the cyclobutyl group and imidazo-pyrazole core .
Q. What safety considerations are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation from aldehydes.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Quench reactive aldehyde groups with bisulfite before disposal.
- Training : Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams prior to lab work .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., cyclobutylmethyl group stability vs. reaction time) to maximize yield .
- Case Study : In similar imidazo-pyrazole syntheses, DoE reduced experimental runs by 40% while achieving >85% yield .
Q. What computational approaches predict reactivity or stability of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to map transition states during cyclobutylmethyl group installation or aldehyde oxidation.
- Reaction Path Search : Tools like GRRM or AFIR can identify competing pathways (e.g., ring-opening vs. desired cyclization) .
- Molecular Dynamics : Simulate solvent effects on carbaldehyde stability in polar vs. non-polar environments .
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Compare with imidazo[1,2-a]pyrimidine derivatives (e.g., 7-aryl substituents) to assess electronic effects on bioactivity .
- Substituent Swapping : Replace cyclobutylmethyl with cyclohexylmethyl to evaluate steric impact on target binding.
- Functional Group Variation : Test carbaldehyde derivatives (e.g., oximes or hydrazones) for improved stability in biological assays .
Q. What mechanistic insights exist for oxidation steps involving the carbaldehyde group?
- Methodological Answer :
- Catalytic Pathways : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) enable selective oxidation of hydroxymethyl intermediates to aldehydes without over-oxidation to carboxylic acids .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., proton transfer in Mn(IV)-mediated oxidations) .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
